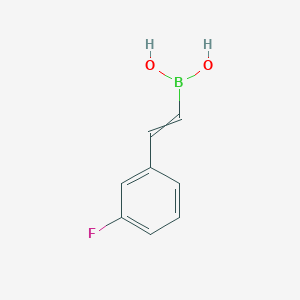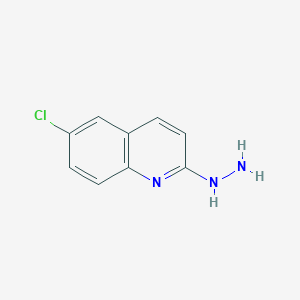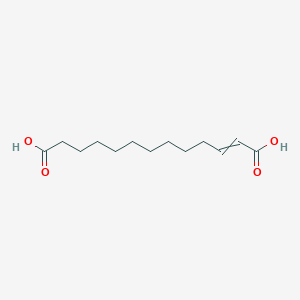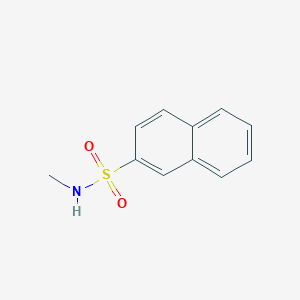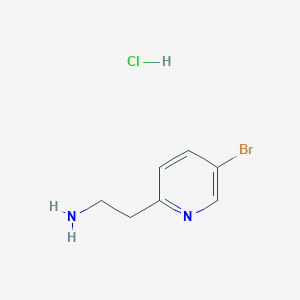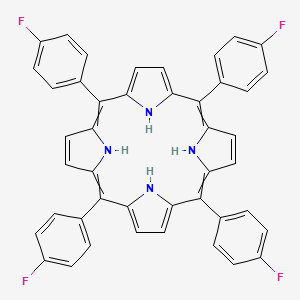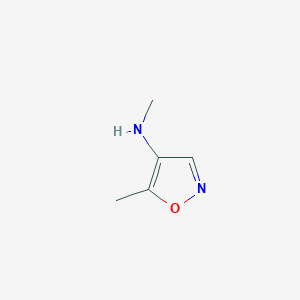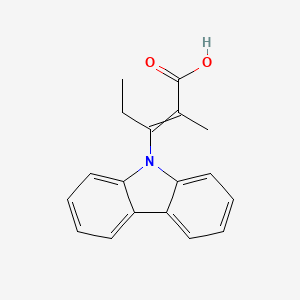
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile functionalization, excellent photochemical and thermal stability, and good hole-transport ability . These properties make them suitable for a wide range of applications in fields such as optoelectronics, photovoltaics, and biosensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of boron trifluoride diethyl ether as a catalyst in the presence of ethyl ether . The reaction conditions often include heating and stirring under an inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of carbazole derivatives, including 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid, often involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include carbazole-based quinones, hydro derivatives, and various substituted carbazole compounds .
Scientific Research Applications
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid involves its interaction with molecular targets and pathways related to its photochemical and electrochemical properties. The compound can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers . Additionally, its ability to generate reactive oxygen species upon photoexcitation makes it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Polycarbazole: A polymeric form of carbazole with similar optoelectronic properties.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A carbazole derivative used as a photocatalyst.
Carbazole-based quinones: Compounds formed through the oxidation of carbazole derivatives.
Uniqueness
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is unique due to its specific structural features, which combine the carbazole moiety with a 2-methylpent-2-enoic acid group. This unique structure imparts distinct photochemical and electrochemical properties, making it suitable for specialized applications in optoelectronics and photodynamic therapy .
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-carbazol-9-yl-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H17NO2/c1-3-15(12(2)18(20)21)19-16-10-6-4-8-13(16)14-9-5-7-11-17(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
CTNQFUYVGYDOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C(=O)O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
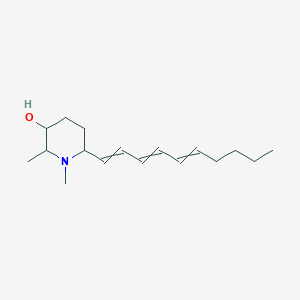
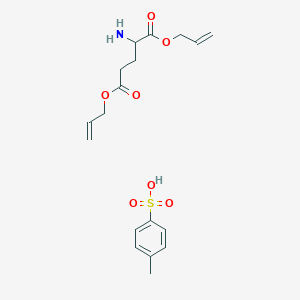
![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
